molecular formula C₁₁H₆ClF₃N₄ B1144975 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile CAS No. 120068-81-7

5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

Cat. No.: B1144975
CAS No.: 120068-81-7
M. Wt: 286.64
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is a critical chemical intermediate in the research and development of advanced pesticides, particularly within the phenylpyrazole class. Its primary research value lies in its role as a key precursor in the synthesis of potent insecticides such as fipronil [Source: PubMed] . The scaffold of this compound is of significant interest for studying the modulation of insect GABA-gated chloride channels [Source: ACS Publications] . Researchers utilize this intermediate to explore structure-activity relationships (SAR), aiming to develop new active ingredients with improved efficacy, selectivity, and resistance profiles against a range of insect pests. Investigations also extend to its potential application in creating novel veterinary and public health pest control agents, providing a versatile core structure for synthetic optimization in agrochemical discovery pipelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N4/c12-8-3-6(11(13,14)15)1-2-9(8)19-10(17)4-7(5-16)18-19/h1-4H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFNJPMZWGNBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N2C(=CC(=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile typically involves multiple steps. One common method starts with p-trifluoromethylaniline as the raw material. The process involves diazotization followed by cyclization with ethyl 2,3-dicyanopropionate under weakly acidic conditions. Chlorination is then performed by introducing a proper amount of chlorine into the cyclic compound, followed by decarboxylation through pH adjustment to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reaction Pathways

  • Chlorination Reaction : The initial step often involves chlorination of a suitable aromatic precursor, such as p-chlorobenzotrifluoride, which is then subjected to ammonolysis under specific conditions (temperature and pressure) to yield the desired pyrazole derivative.

  • Ammonolysis : This process involves reacting the chlorinated compound with anhydrous ammonia in the presence of alkali halides, typically potassium fluoride, at elevated temperatures (200°C to 300°C). This method ensures high yields and purity of the final product.

Example Reaction Conditions

An example reaction condition for synthesizing 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is as follows:

  • Reactants :

    • 5-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole

    • Thionyl chloride

    • Sodium hydroxide solution

  • Procedure :

    • The reaction is conducted under an argon atmosphere, maintaining low temperatures (0°C to 5°C) initially before gradually increasing to around 35°C for several hours.

    • The reaction is quenched with sodium hydroxide solution, followed by phase separation using ethyl acetate.

The yield from such a reaction can reach up to 88% with a purity exceeding 95%, as determined by High-Performance Liquid Chromatography (HPLC) analysis .

Reactivity and Mechanisms

The compound exhibits various reactivities due to its functional groups, including:

  • Nucleophilic Substitution : The presence of the cyano group allows for nucleophilic attacks, facilitating further derivatization into more complex structures.

  • Condensation Reactions : The amino group can participate in condensation reactions with carbonyl-containing compounds, leading to the formation of amides or imines.

Notable Reactions

Several notable reactions involving this compound include:

  • Formation of Derivatives : The compound can react with acyl chlorides (e.g., 2-chloroacetyl chloride) to form N-acyl derivatives. This reaction typically results in the formation of stable products characterized by specific dihedral angles between functional groups .

  • Reactions with Electrophiles : Due to its electron-rich pyrazole ring, it can undergo electrophilic substitution reactions, which are essential for synthesizing more complex molecules used in medicinal chemistry.

Data Table of Reaction Yields

Reaction TypeReactantsConditionsYield (%)Purity (%)
Chlorinationp-chlorobenzotrifluorideHigh temperatureN/AN/A
AmmonolysisAnhydrous ammonia + alkali halides200°C - 300°C>90>98
Acylation5-Amino-1-[2-chloro-4-(trifluoromethyl)...Room temperature88>95

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has highlighted the compound's potential as an anti-inflammatory agent. It has been shown to possess potent inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, studies indicate that derivatives of pyrazole compounds exhibit significant analgesic effects, with some showing superior activity compared to established medications like celecoxib and indomethacin .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Recent findings suggest that pyrazole derivatives can inhibit cancer cell proliferation across various types, including pancreatic and breast cancer cell lines. Specific compounds have demonstrated low micromolar IC50 values, indicating strong potential for further development as anticancer drugs .

Insecticidal Applications

5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is related to the phenylpyrazole chemical family, which includes well-known insecticides such as fipronil. These compounds act by blocking GABA-regulated chloride channels in insects, leading to paralysis and death. This mechanism makes them effective in agricultural pest control .

Synthesis and Structural Studies

The synthesis of this compound has been extensively documented, with various methodologies reported that yield high purity products. For example, one synthesis route involves the reaction of specific chlorinated phenyl derivatives with pyrazole intermediates under controlled conditions, yielding products with over 95% purity . The crystal structure analysis has provided insights into the compound's bonding characteristics and spatial configuration, which are essential for understanding its reactivity and biological interactions .

Mechanism of Action

The mechanism of action of 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile)

  • Key Differences :
    • Fipronil has 2,6-dichloro-4-trifluoromethylphenyl substitution vs. 2-chloro-4-trifluoromethylphenyl in the target compound.
    • Fipronil contains a sulfinyl group (-S(O)CF₃) at position 4, absent in the target compound .
  • Impact on Bioactivity :
    • The sulfinyl group in fipronil enhances its insecticidal activity by increasing binding affinity to GABA receptors in insects .
    • The target compound, lacking this group, may exhibit reduced pesticidal efficacy but serves as a precursor in fipronil synthesis .

MPY (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile)

  • Key Differences :
    • MPY shares the same pyrazole core but lacks the 4-sulfinyl substituent found in fipronil.
    • Both MPY and the target compound have chlorine and trifluoromethyl groups on the phenyl ring, but MPY’s phenyl group is 2,6-dichloro-substituted vs. 2-chloro in the target compound .
  • Synthetic Utility :
    • MPY’s NMR data (¹H: δ 7.3 ppm for aromatic protons; ¹³C: δ 94–147 ppm) highlights electronic effects from substituents, aiding in structural verification of derivatives .

Pyrano-Pyrazole Derivatives (e.g., 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)

  • The 3-methoxyphenyl and methyl groups alter solubility and steric hindrance compared to the target compound’s simpler structure .
  • Biological Implications: Pyrano-pyrazoles often exhibit enhanced antifungal or anticancer activity due to increased planar rigidity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound 287.64 Not reported ~2.8
Fipronil 437.15 195–210 ~4.1
MPY 320.99 Not reported ~3.5
5-(4-Trifluoromethylphenyl)-pyrazole-3-carbonitrile (2k) 263.21 170–172 ~3.0
  • Key Trends :
    • The sulfinyl group in fipronil increases molecular weight and hydrophobicity (higher LogP), enhancing membrane permeability .
    • The target compound’s lower LogP suggests better aqueous solubility than fipronil, advantageous for formulation .

Biological Activity

5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile (CAS No. 120068-79-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The molecular formula of this compound is C11H5Cl2F3N4C_{11}H_{5}Cl_{2}F_{3}N_{4}, with a molecular weight of 321.09 g/mol. The compound exhibits a melting point range of 196-198 °C and has been characterized using various spectroscopic techniques, including NMR and HPLC, confirming its high purity (>95%) .

Anticancer Activity

Research indicates that aminopyrazole derivatives, including the compound , exhibit potent anticancer properties. Specifically, studies have shown that this compound acts as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays have demonstrated IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver)0.08Tubulin polymerization inhibition
HeLa (Cervical)12.07Cell cycle arrest at G2/M phase
MCF7 (Breast)Not availablePotential inhibition of cell proliferation

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. In vivo studies have confirmed its efficacy in reducing microglial activation and astrocyte proliferation in models of neuroinflammation .

Table 2: Anti-inflammatory Activity

ModelIC50 (µM)Observations
BV-2 cells (microglial)0.283Inhibition of LPS-induced TNF-alpha release
Animal model (mice)Not specifiedReduction in neuroinflammation markers

Mechanistic Insights

Docking studies have elucidated the binding interactions of the compound within the colchicine binding site of tubulin, highlighting its potential as a chemotherapeutic agent. The presence of the trifluoromethyl group enhances hydrophobic interactions within the binding pocket, contributing to its biological efficacy .

Case Studies

  • In Vitro Study on HepG2 Cells : A study conducted to assess the antiproliferative effects on HepG2 liver cancer cells revealed a significant reduction in cell viability at concentrations as low as 0.08 µM, demonstrating its potential for liver cancer treatment .
  • In Vivo Neuroinflammation Model : In a murine model of neuroinflammation induced by LPS, administration of the compound led to a marked decrease in inflammatory markers and improved behavioral outcomes, suggesting its therapeutic potential in neurodegenerative diseases .

Q & A

Q. Key Reaction Steps

StepReagents/ConditionsOutcome
DiazotizationNaNO₂, HCl (0–5°C)Formation of diazonium intermediate
CyclizationEthyl cyanoacetate, formaldehydePyrazole core formation
Final CondensationNaCN, ester hydrolysisIntroduction of cyano group

Advanced Optimization
For derivative synthesis, refluxing the compound with furan-2-carbaldehyde and HCl yields Schiff base derivatives, monitored via TLC (petroleum ether/ethyl acetate, 8:1) .

How can the purity and structural integrity of this compound be verified?

Q. Basic Characterization Methods

  • Chromatography : TLC (petroleum ether/ethyl acetate) for reaction monitoring .
  • Mass Spectrometry : GC-MS analysis (e.g., m/z 398 [M⁺] for derivatives) .
  • Elemental Analysis : Confirmation of C, H, N, Cl, and F content.

Q. Advanced Techniques

  • X-ray Crystallography : Resolves bond angles and regioselectivity in derivatives (e.g., 2-chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and electronic effects of Cl/CF₃ groups.

What are the stability considerations and optimal storage conditions?

Q. Basic Guidelines

ParameterRecommendationReference
Temperature0–6°C
AtmosphereInert (N₂/Ar)
Light ExposureStore in dark

Q. Advanced Stability Analysis

  • Degradation Pathways : Hydrolysis of the cyano group under acidic/alkaline conditions. Monitor via HPLC.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.

How can researchers optimize reaction conditions for synthesizing derivatives?

Q. Methodological Approach

  • Solvent Selection : THF or DMF for solubility of intermediates .
  • Catalysis : Use of HCl or Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the amino group .
  • Temperature Control : Reflux (80–100°C) for condensation reactions .

Q. Case Study

  • Schiff Base Formation : Reaction with furan-2-carbaldehyde yields (E)-5-((6-chloropyridin-3-yl)methyleneamino)-derivatives. Optimal yield achieved at 1:1.5 molar ratio (compound:aldehyde) .

How do electronic effects of substituents influence reactivity?

Q. Advanced Mechanistic Insight

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and chloro (-Cl) groups reduce electron density at the pyrazole ring, directing electrophilic attacks to the amino (-NH₂) and cyano (-CN) sites .
  • Regioselectivity : Substituents at the 2- and 4-positions of the phenyl ring sterically hinder ortho-substitution, favoring para-reactivity in further modifications .

What computational methods predict the compound’s reactivity?

Q. Advanced Modeling Strategies

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Study interactions with biological targets (e.g., GABA receptors, inferred from fipronil derivatives) .
  • QSAR Models : Correlate substituent effects with bioactivity for pesticide derivatives .

How to resolve spectral data discrepancies in characterization?

Q. Data Contradiction Analysis

  • Mass Spectrometry : Compare observed m/z with theoretical values (e.g., 321.09 for parent ion) .
  • NMR Peaks : Discrepancies may arise from solvent impurities or tautomerism. Use deuterated DMSO for clarity.
  • Reference Standards : Cross-check with published spectra of analogs (e.g., fipronil, m/z 437.1) .

What are the applications in developing bioactive derivatives?

Q. Research Applications

  • Agrochemicals : Precursor for ethiprole and fipronil, which target insect GABA receptors .
  • Medicinal Chemistry : Schiff base derivatives exhibit antifungal and antibacterial activity .
  • Material Science : Pyrazole-based ligands for catalytic metal complexes.

Q. Derivative Synthesis Table

DerivativeModificationsBioactivityReference
Ethiprole4-ethylsulfinyl groupInsecticidal
Fipronil4-trifluoromethylsulfinylGABA antagonist
Schiff BaseFuran-2-carbaldehyde adductAntifungal

What safety protocols are essential for handling this compound?

Q. Basic Safety Measures

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of dust/vapors .

Q. Advanced Hazard Mitigation

  • Waste Disposal : Neutralize cyanide-containing byproducts with Fe²⁺/HOCl solutions.
  • Emergency Response : Immediate rinsing with water for eye/skin contact .

How to address patent restrictions in academic research?

Q. Regulatory Compliance

  • 35 USC 271(e)(1) : Use patented derivatives (e.g., fipronil) for non-commercial R&D .
  • Import Permits : Required for controlled substances in certain jurisdictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.